1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Description
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C26H21NO5 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C26H21NO5/c1-15-8-10-18(11-9-15)23(28)17(3)32-26(31)19-12-13-20-21(14-19)25(30)27(24(20)29)22-7-5-4-6-16(22)2/h4-14,17H,1-3H3 |
InChI Key |
SBWJCYMDBOSBJK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions.
Attachment of the Methylphenyl Groups: The methylphenyl groups are attached through Friedel-Crafts alkylation reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct placement of all functional groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, using reagents such as lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized coatings and polymers.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate include:
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylate: This compound has a chlorine substituent instead of a methyl group, which can alter its chemical reactivity and biological activity.
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylate: The presence of a methoxy group can influence its solubility and interaction with biological targets.
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
